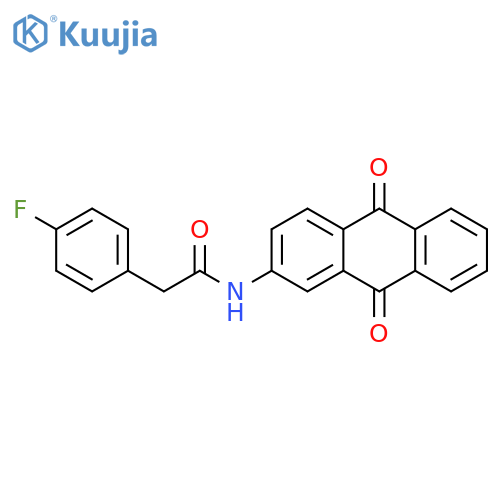

Cas no 923000-22-0 (N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide)

923000-22-0 structure

商品名:N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide

CAS番号:923000-22-0

MF:C22H14FNO3

メガワット:359.349869251251

CID:5497924

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide 化学的及び物理的性質

名前と識別子

-

- N-(9,10-dioxoanthracen-2-yl)-2-(4-fluorophenyl)acetamide

- N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide

-

- インチ: 1S/C22H14FNO3/c23-14-7-5-13(6-8-14)11-20(25)24-15-9-10-18-19(12-15)22(27)17-4-2-1-3-16(17)21(18)26/h1-10,12H,11H2,(H,24,25)

- InChIKey: MTIKUUKGCSEUKM-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=C2C(=C1)C(=O)C1=C(C=CC=C1)C2=O)(=O)CC1=CC=C(F)C=C1

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2726-0880-5mg |

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide |

923000-22-0 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2726-0880-3mg |

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide |

923000-22-0 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2726-0880-5μmol |

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide |

923000-22-0 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2726-0880-2mg |

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide |

923000-22-0 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2726-0880-30mg |

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide |

923000-22-0 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2726-0880-50mg |

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide |

923000-22-0 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2726-0880-100mg |

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide |

923000-22-0 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2726-0880-4mg |

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide |

923000-22-0 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2726-0880-75mg |

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide |

923000-22-0 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| A2B Chem LLC | BA73209-50mg |

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide |

923000-22-0 | 50mg |

$504.00 | 2024-05-20 |

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide 関連文献

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

923000-22-0 (N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide) 関連製品

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量